molecular formula C12H12N2O2 B1423929 3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid CAS No. 1214622-55-5

3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid

Cat. No.: B1423929
CAS No.: 1214622-55-5
M. Wt: 216.24 g/mol
InChI Key: JRLZTPHQMUWAMO-UHFFFAOYSA-N
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Description

3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Research on similar molecules to 3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid reveals their capability to form hydrogen-bonded supramolecular structures. For instance, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate demonstrates the formation of chain structures through hydrogen bonds, indicating potential for complex molecular architectures (Portilla et al., 2007).

Optical Nonlinearity and Potential NLO Materials

A study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which are structurally similar to the compound , has shown significant nonlinearity in optical properties. This suggests potential applications in optical limiting devices, making it a candidate for next-generation optical materials (Chandrakantha et al., 2013).

Antitumor, Antifungal, and Antibacterial Pharmacophores

Research on pyrazole derivatives, which are structurally related to this compound, has identified them as significant in the development of antitumor, antifungal, and antibacterial agents. Their molecular structure offers various pharmacophore sites beneficial for these applications (Titi et al., 2020).

Synthesis and Investigation of Thermal Properties

Another study focused on the synthesis and thermal properties of certain pyrazole derivatives, highlighting their stability and potential applications in various chemical processes (Al‐Hamdani et al., 2016).

Regioselective Synthesis Applications

Pyrazole derivatives have been used in regioselective synthesis processes, indicating their utility in specific and controlled chemical reactions. This property could be beneficial in the synthesis of complex organic compounds (Reddy & Nagaraj, 2008).

Crystal Structure and Molecular Interactions

Studies involving similar pyrazole derivatives have also delved into their crystal structures and molecular interactions. This information is crucial for understanding their behavior in different environments and potential applications in material science (Wang & Feng, 2014).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. These interactions can alter the enzyme’s activity, leading to changes in metabolic pathways and biochemical processes. The nature of these interactions is often characterized by the binding affinity and the structural compatibility between this compound and the target biomolecule .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding interaction can result in conformational changes in the target molecule, affecting its activity. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the metabolic flux and levels of specific metabolites. For instance, this compound may act as a substrate or inhibitor for certain enzymes, thereby modulating their activity and the overall metabolic pathway. These interactions can lead to changes in the concentration of key metabolites, affecting cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution. Additionally, its localization and accumulation within different cellular compartments can influence its activity and effectiveness. Understanding these transport and distribution mechanisms is essential for optimizing the use of this compound in research and therapeutic applications .

Properties

IUPAC Name

3-ethyl-2-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-9-5-3-6-10(12(15)16)11(9)14-8-4-7-13-14/h3-8H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLZTPHQMUWAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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